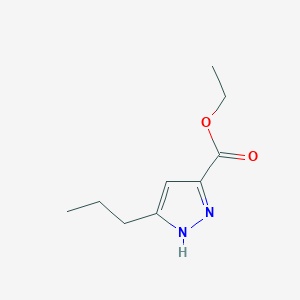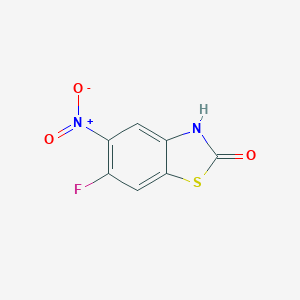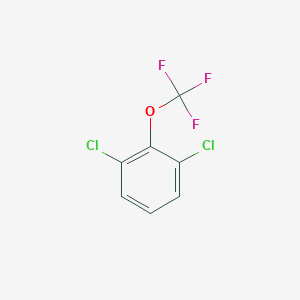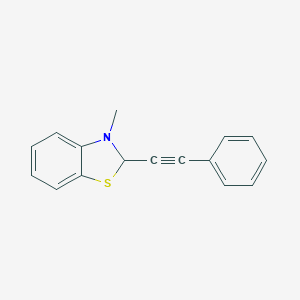
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Applications De Recherche Scientifique
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has also been shown to improve cognitive function in animal models of these disorders.
Mécanisme D'action
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole blocks the activity of mGluR5, which leads to a reduction in the release of glutamate, a neurotransmitter that is involved in the pathophysiology of these disorders.
Effets Biochimiques Et Physiologiques
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects, including a reduction in the release of glutamate, an increase in the expression of brain-derived neurotrophic factor (BDNF), and a reduction in oxidative stress. These effects are thought to underlie the neuroprotective and cognitive-enhancing effects of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific targeting of this receptor in studies of neurological disorders. However, one of the limitations of using 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole, including the development of more potent mGluR5 antagonists, the exploration of the potential therapeutic applications of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in other neurological disorders, and the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole. Additionally, the potential use of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in combination with other therapeutic agents is an area of interest for future research.
Méthodes De Synthèse
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-phenylbut-3-yn-2-one. The final product is obtained through a reduction reaction using lithium aluminum hydride.
Propriétés
Numéro CAS |
123768-43-4 |
|---|---|
Nom du produit |
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole |
Formule moléculaire |
C16H13NS |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
3-methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H13NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-10,16H,1H3 |
Clé InChI |
OSJOSCFNEDRURF-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
SMILES canonique |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
Synonymes |
Benzothiazole, 2,3-dihydro-3-methyl-2-(phenylethynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



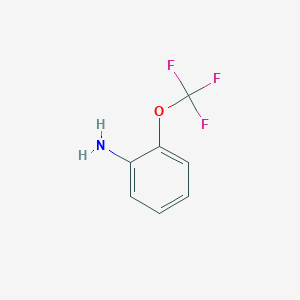
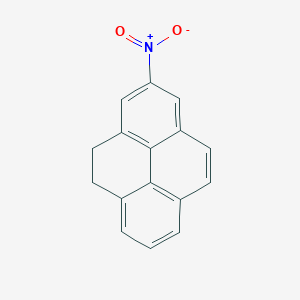
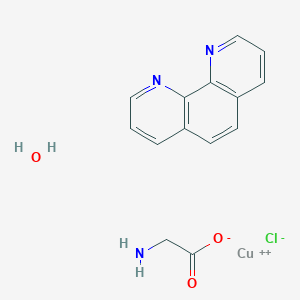
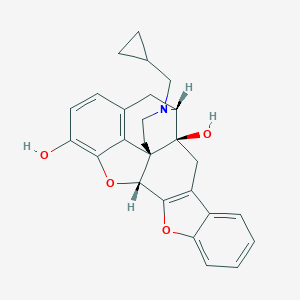
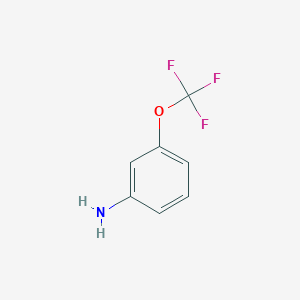
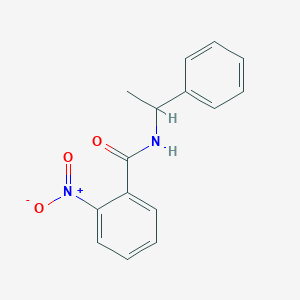
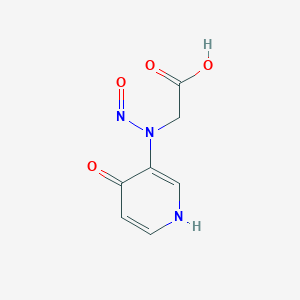
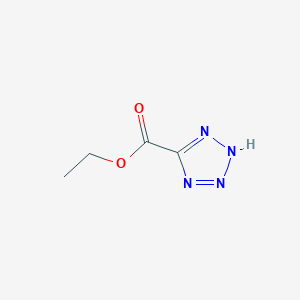
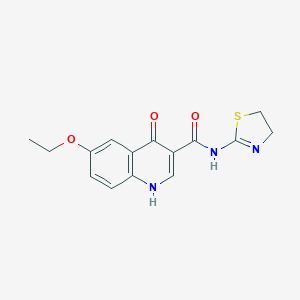
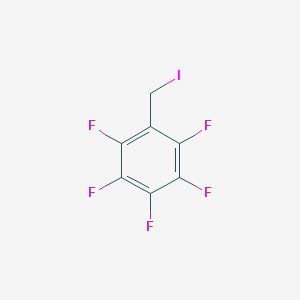
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
